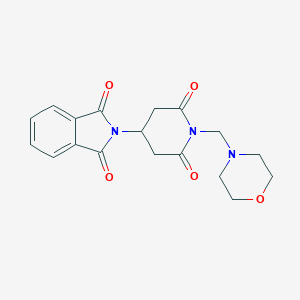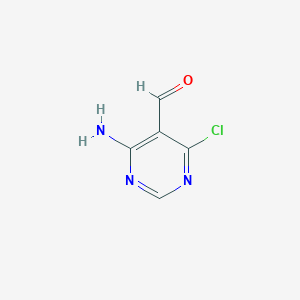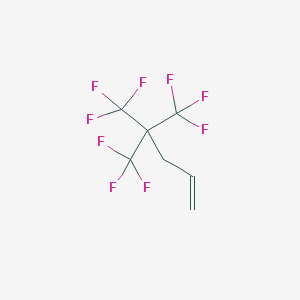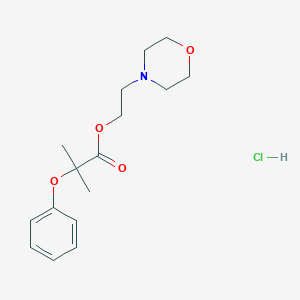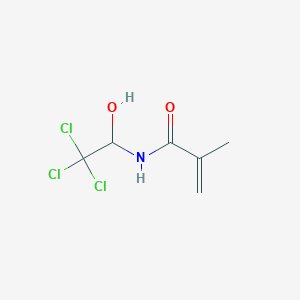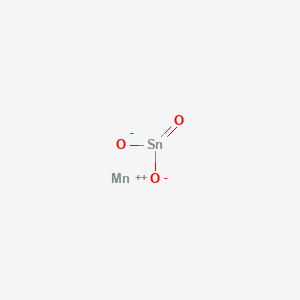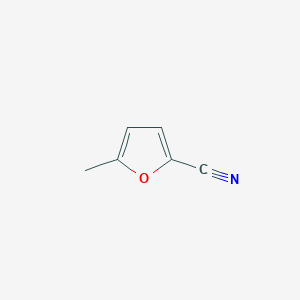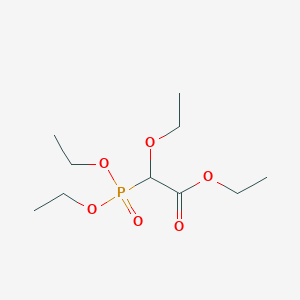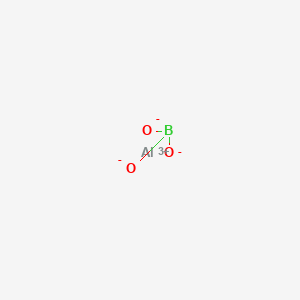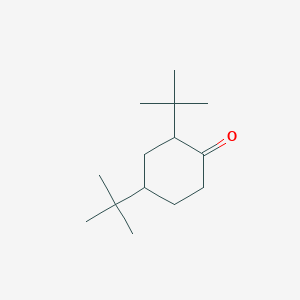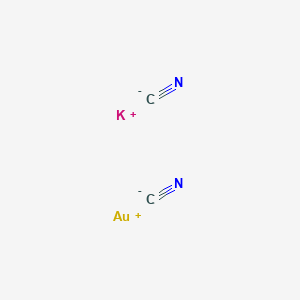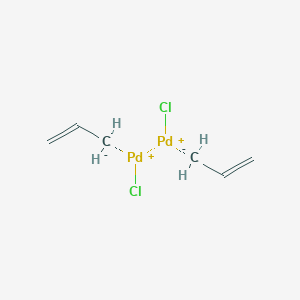
Dimer de cloruro de alilpaladiuo
Descripción general
Descripción
Allylpalladium(II) chloride dimer is a chemical compound with the formula ([(\eta^3-C_3H_5)PdCl]_2). This yellow, air-stable compound is an important catalyst used in organic synthesis. It is one of the most widely used transition metal allyl complexes .
Aplicaciones Científicas De Investigación
Allylpalladium(II) chloride dimer is widely used in scientific research due to its catalytic properties:
-
Chemistry
-
Biology and Medicine
Synthesis of Bioactive Compounds: Used in the synthesis of various bioactive molecules and pharmaceuticals.
-
Industry
Polymerization: Employed in the polymerization of olefins and other monomers.
Mecanismo De Acción
Target of Action
Allylpalladium chloride dimer (APC) is a chemical compound with the formula [(η3-C3H5)PdCl]2 . This yellow air-stable compound is an important catalyst used in organic synthesis . It is one of the most widely used transition metal allyl complexes .
Mode of Action
The reactivity for APC can follow three pathways :
- Nucleophilic attack on allyl carbon : This is an extremely important case which finds numerous applications in organic synthesis .
- Substitution of the bridging halide with other anionic ligands .
- Cleavage of the labile halide bridge with neutral donors (e.g. phosphines) , which will be the primary focus of this paper.
Biochemical Pathways
APC is employed as a catalyst in the Heck reaction . It also participates as a catalyst in the tandem nucleophilic allylation-alkoxyallylation reaction of the alkynylaldehydes with allyl chloride and allyltributylstannane .
Pharmacokinetics
It’s worth noting that apc is insoluble in water but soluble in other solvents such as chloroform, benzene, acetone, and methanol .
Result of Action
The result of APC’s action is the facilitation of various organic reactions. For example, it catalyzes the Heck reaction and the tandem nucleophilic allylation-alkoxyallylation reaction of the alkynylaldehydes .
Action Environment
APC is sensitive to air and humidity . Its storage conditions require a well-ventilated, low-temperature, and dry environment . It’s also worth noting that thermal decomposition can lead to the release of irritating gases and vapors .
Análisis Bioquímico
. .
Biochemical Properties
Allylpalladium chloride dimer is known to participate in various biochemical reactions. It acts as a catalyst in the Heck reaction and in the tandem nucleophilic allylation-alkoxyallylation reaction of alkynylaldehydes with allyl chloride and allyltributylstannane
Molecular Mechanism
The molecular mechanism of Allylpalladium chloride dimer involves its role as a catalyst in organic synthesis. It can follow three pathways: nucleophilic attack on allyl carbon, substitution of the bridging halide with other anionic ligands, and cleavage of the labile halide bridge with neutral donors
Métodos De Preparación
Allylpalladium(II) chloride dimer can be synthesized through several methods:
-
Carbon Monoxide Purging Method
Reactants: Sodium tetrachloropalladate (prepared from palladium (II) chloride and sodium chloride), allyl chloride, and carbon monoxide.
Reaction: [ 2 \text{Na}_2\text{PdCl}_4 + 2 \text{CH}_2=\text{CHCH}_2\text{Cl} + 2 \text{CO} + 2 \text{H}_2\text{O} \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 4 \text{NaCl} + 2 \text{CO}_2 + 4 \text{HCl} ]
Conditions: The reaction is carried out in a methanolic aqueous solution.
-
Propene and Palladium (II) Trifluoroacetate Method
Reactants: Propene and palladium (II) trifluoroacetate.
Reaction: [ 2 (\text{CF}_3\text{COO})_2\text{Pd} + 2 \text{CH}_2=\text{CHCH}_3 \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{Pd}(\text{CF}_3\text{COO})]_2 ]
Ion Exchange: [ [(\eta^3-\text{C}_3\text{H}_5)\text{Pd}(\text{CF}_3\text{COO})]_2 + 2 \text{Cl}^- \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 2 \text{CF}_3\text{COO}^- ]
Conditions: The reaction involves ion exchange with chloride.
Análisis De Reacciones Químicas
Allylpalladium(II) chloride dimer undergoes various types of reactions:
-
Substitution Reactions
Reagents: Cyclopentadienyl anion.
Reaction: [ [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow 2 [(\eta3-\text{C}_3\text{H}_5)] + 2 \text{NaCl} ]
Products: Cyclopentadienyl allyl palladium.
-
Adduct Formation
Reagents: Various Lewis bases.
Reaction: [ (\eta^3-\text{C}_3\text{H}_5)\text{PdCl}:\text{B} ]
Products: Adducts with Lewis bases.
Comparación Con Compuestos Similares
Allylpalladium(II) chloride dimer can be compared with other similar compounds:
-
Bis(allyl)nickel
Formula: ([(\eta^3-\text{C}_3\text{H}_5)\text{Ni}]_2)
Differences: Nickel-based, different reactivity and catalytic properties.
-
Bis(allyl)platinum
Formula: ([(\eta^3-\text{C}_3\text{H}_5)\text{Pt}]_2)
Differences: Platinum-based, different reactivity and catalytic properties.
-
Cyclopentadienyl allyl palladium
Formula: ([(\eta3-\text{C}_3\text{H}_5)])
Differences: Contains cyclopentadienyl ligand, different reactivity and catalytic properties.
Allylpalladium(II) chloride dimer stands out due to its unique combination of stability, reactivity, and versatility in catalysis.
Propiedades
IUPAC Name |
palladium(2+);prop-1-ene;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENAXHPKEVTBLF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12012-95-2 | |
| Record name | Di-μ-chlorobis(η3-2-propenyl)dipalladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


